molecular formula C13H15N B8343796 2-methyl-N-ethyl-alpha-naphthylamine

2-methyl-N-ethyl-alpha-naphthylamine

Cat. No.: B8343796
M. Wt: 185.26 g/mol
InChI Key: PUIGMKSCFCFVHK-UHFFFAOYSA-N
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Description

2-Methyl-N-ethyl-α-naphthylamine (systematic name: N-ethyl-1-naphthylamine with a methyl substituent at the 2-position) is a secondary amine derivative of naphthalene. Structurally, it features a naphthalene ring substituted with a methyl group at the 2-position and an ethyl group attached to the amine nitrogen at the 1-position. This compound belongs to the class of aromatic amines, which are widely studied for their roles in industrial applications (e.g., dyes, polymers) and biological activities, including carcinogenicity .

These analogs provide insights into the physicochemical properties, synthetic pathways, and biological behaviors of 2-methyl-N-ethyl-α-naphthylamine.

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

N-ethyl-2-methylnaphthalen-1-amine

InChI

InChI=1S/C13H15N/c1-3-14-13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9,14H,3H2,1-2H3

InChI Key

PUIGMKSCFCFVHK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC2=CC=CC=C21)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Data

Key characterization techniques for naphthylamines include:

  • NMR spectroscopy : Distinct chemical shifts for aromatic protons (δ 6.8–8.5 ppm) and alkyl groups (δ 1.0–3.0 ppm) .
  • Mass spectrometry : Molecular ion peaks confirming the molecular weight (e.g., 171.24 g/mol for N-ethyl-2-naphthylamine) .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituents Position (Naphthalene) Molecular Weight (g/mol) Key Properties
2-Methyl-N-ethyl-α-naphthylamine Methyl (C-2), Ethyl (N) 1 (α) ~185.28* High lipophilicity; likely moderate solubility in organic solvents
N-Ethyl-2-naphthylamine Ethyl (N) 2 (β) 171.24 MP: Not reported; CAS 2437-03-8
N-Phenyl-1-naphthylamine (PANA) Phenyl (N) 1 (α) 219.28 Carcinogenic; used in rubber additives
N-Hydroxy-1-naphthylamine Hydroxyl (N) 1 (α) 173.18 High carcinogenicity; binds DNA/RNA
N-Methyl-N-1-(naphthalen-1-yl)methanamine Methyl (N, CH2) 1 (α) ~185.28 Synthesized via reductive alkylation

*Estimated based on analogous structures.

Key Research Findings

Synthetic Feasibility : Microwave-assisted synthesis (e.g., for N-methyl-benafine) improves yield and purity for naphthylamine derivatives .

Structure-Activity Relationships :

  • Substituent position (1 vs. 2) significantly impacts biological activity. For example, N-hydroxy-1-naphthylamine is 14× more tumorigenic than its 2-isomer in rats .
  • Alkyl groups reduce binding to macromolecules compared to phenyl or hydroxyl groups, suggesting lower toxicity for 2-methyl-N-ethyl-α-naphthylamine .

Regulatory Status: Compounds like PANA and PBNA are classified as carcinogens, necessitating alternatives with safer profiles .

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